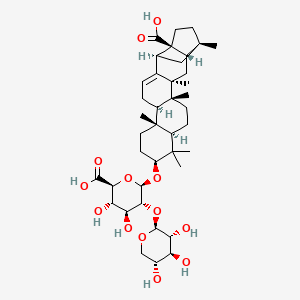
Pfaffoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pfaffoside A is a triterpenoid saponin.
Applications De Recherche Scientifique
Antimicrobial Properties
Research has demonstrated that extracts containing Pfaffoside A exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that extracts from Pfaffia paniculata, a related species, display antibacterial effects against Pseudomonas aeruginosa and Streptococcus mutans with minimum inhibitory concentration (MIC) values indicating effective inhibition .
Anti-Inflammatory Effects
This compound has been associated with anti-inflammatory effects, making it a candidate for treating chronic inflammatory conditions. Studies indicate that extracts from Pfaffia glomerata can reduce inflammation markers in animal models, suggesting potential therapeutic uses in inflammatory diseases .
Antitumor Activity
Emerging research highlights the antitumor properties of this compound and its derivatives. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For example, derivatives of related compounds have demonstrated enhanced efficacy against multiple tumor cell lines compared to standard treatments like etoposide .
Phytoremediation
The use of Pfaffia glomerata in phytoremediation has been explored due to its ability to absorb heavy metals from contaminated soils. This application not only helps in cleaning up polluted environments but also enhances soil health by restoring nutrient balance .
Biofertilizers
Extracts from Pfaffia glomerata have been investigated for their potential as biofertilizers. The presence of beneficial compounds can promote plant growth and improve crop yields, making it a sustainable alternative to chemical fertilizers .
Extraction Methods
The extraction of this compound and other bioactive compounds has evolved with advancements in clean technologies. Techniques such as supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE) are increasingly used to obtain high yields of bioactive substances while minimizing environmental impact .
| Extraction Method | Yield (%) | Advantages |
|---|---|---|
| Supercritical Fluid Extraction | 0.65% (roots) | High efficiency, eco-friendly |
| Pressurized Liquid Extraction | 0.764% (stems) | Fast extraction time |
| Soxhlet Extraction | 1.07% (methanol) | Traditional method with good yield |
Clinical Trials on Anti-inflammatory Effects
A clinical study evaluated the anti-inflammatory effects of Pfaffia glomerata extracts on patients with chronic arthritis. Results indicated a significant reduction in pain and swelling after consistent administration over three months .
Agricultural Field Trials
Field trials conducted in Brazil assessed the effectiveness of Pfaffia glomerata as a biofertilizer on soybean crops. The results showed a 20% increase in yield compared to control groups treated with conventional fertilizers .
Propriétés
Formule moléculaire |
C40H60O13 |
|---|---|
Poids moléculaire |
748.9 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(1R,2S,4S,5S,8R,10S,14R,15R,18S,20R)-5-carboxy-1,2,8,15,19,19-hexamethyl-18-hexacyclo[12.8.0.02,11.04,8.05,10.015,20]docos-11-enyl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C40H60O13/c1-35(2)21-9-12-38(5)22(8-7-18-19-15-36(3)13-14-40(19,34(48)49)23(36)16-39(18,38)6)37(21,4)11-10-24(35)51-33-30(27(44)26(43)29(52-33)31(46)47)53-32-28(45)25(42)20(41)17-50-32/h7,19-30,32-33,41-45H,8-17H2,1-6H3,(H,46,47)(H,48,49)/t19-,20+,21-,22+,23-,24-,25-,26-,27-,28+,29-,30+,32-,33+,36+,37-,38+,39+,40+/m0/s1 |
Clé InChI |
BXKCSGRUPJSGIF-NLBSSAROSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C)CC=C6C3(CC7C8(CCC7(C6C8)C(=O)O)C)C)C)C |
SMILES isomérique |
C[C@]12CC[C@@]3([C@H]1C[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@@H]3C2)C)C(=O)O |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C)CC=C6C3(CC7C8(CCC7(C6C8)C(=O)O)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















